3-甲氧基-4-(2-吗啉-4-基-乙氧基)-苯甲醛

描述

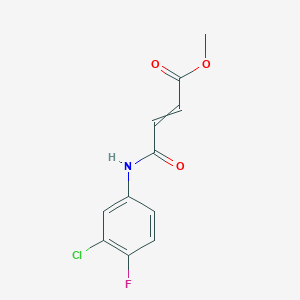

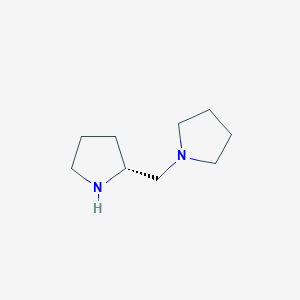

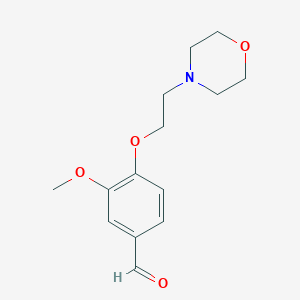

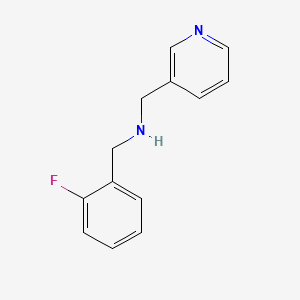

The compound 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a chemical that features a benzaldehyde group with methoxy and morpholin-4-yl-ethoxy substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of C–C and C–N bonds. For instance, a one-pot synthesis strategy has been employed to create novel quinolinone derivatives, which includes the reaction of aromatic aldehydes with other reactants in water, highlighting the possibility of eco-friendly synthesis methods for complex molecules . Similarly, the synthesis of morpholine derivatives has been reported, such as the creation of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, which involves cyclization reactions and showcases the potential for high yields and straightforward procedures . These methods could potentially be adapted for the synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Molecular Structure Analysis

Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy are commonly used to characterize the structure of synthesized compounds . X-ray crystallography can also provide detailed structural information, as demonstrated by the orthorhombic crystal structure determination of a related compound . These techniques would be essential for confirming the molecular structure of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Chemical Reactions Analysis

The reactivity of compounds similar to 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde can be inferred from the reactions they undergo. For example, the synthesis of complex molecules often involves reductive amination, annulation, esterification, and Grignard reactions . These reactions are indicative of the types of chemical transformations that the compound may undergo, which could include reactions with amines, acids, and organometallic reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde can be deduced from related compounds. For instance, the solubility in water and the ability to purify without chromatography suggest that similar compounds might also possess favorable solubility and ease of purification . The melting points, boiling points, and stability can be influenced by the presence of substituents such as methoxy and morpholin-4-yl-ethoxy groups, which can be studied through spectroscopic data and elemental analysis .

科学研究应用

1. 癌症研究和治疗

3-甲氧基-4-(2-吗啉-4-基-乙氧基)-苯甲醛及其衍生物已对其在癌症研究和治疗中的潜力进行了探索。例如,研究已经合成和表征了与 3-甲氧基-4-[2-(吗啉-1-基)乙氧基]苯甲醛硫代氨基甲腙的银 (I) 络合物,显示出对人类肿瘤细胞的明显细胞毒活性。这些复合物已对其对三阴性乳腺癌细胞的细胞形态、细胞周期、细胞凋亡和线粒体膜电位的的影响进行了评估 (席尔瓦等人,2020 年)。

2. 分子结构和合成

与 3-甲氧基-4-(2-吗啉-4-基-乙氧基)-苯甲醛相关的化合物的分子结构一直是研究的主题。例如,2-(2-氟-4-硝基苯胺乙基)苯甲醛,一种相关化合物,已被分析其平面和平行的苯甲醛和硝基苯胺片段 (克莱格等人,1999 年)。

3. 有机化学和合成技术

有机化学研究已经利用了 3-甲氧基-4-(2-吗啉-4-基-乙氧基)-苯甲醛的衍生物来开发新的合成技术。例如,对 2-恶唑啉-4-羧酸酯立体选择性合成的研究涉及使用 5-甲氧基-2-(对甲氧基苯基)恶唑与苯甲醛 (菅、史和井幡,1993 年)。

4. 抗菌和抗氧化活性

与 3-甲氧基-4-(2-吗啉-4-基-乙氧基)-苯甲醛相关的化合物已被评估其抗菌和抗氧化特性。一项研究从 3-甲氧基-4-(2-呋喃甲酰氧基)-苯甲醛合成了新化合物,并检查了它们的体外抗氧化和抗菌活性 (马纳普,2021 年)。

5. 抗诱变作用

苯甲醛的衍生物,包括与 3-甲氧基-4-(2-吗啉-4-基-乙氧基)-苯甲醛在结构上相关的化合物,已对其生物抗诱变潜力进行了研究。这些化合物已显示出在细菌模型中降低由某些诱变剂诱导的突变频率的有效性 (渡边、太田和白须,1988 年)。

安全和危害

The safety and hazards associated with “3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde” are not explicitly mentioned in the sources I found. However, similar compounds like “3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-phenyl-boronic acid” have safety/hazards/toxicity information mentioned1.

未来方向

Unfortunately, I couldn’t find any specific information on the future directions of “3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde”.

Please note that the information provided is based on the available sources and there might be more comprehensive data in scientific literature or databases that are not accessible in this context.

属性

IUPAC Name |

3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-14-10-12(11-16)2-3-13(14)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXHPYSLLHSPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358001 | |

| Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |

CAS RN |

6131-05-1 | |

| Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)